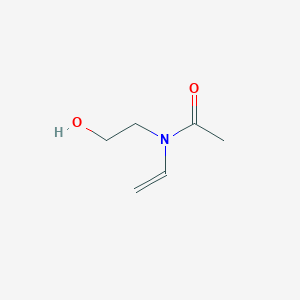
Acetamide,N-vinyl-N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is a chemical compound with the molecular formula C6H11NO2. It is known for its unique structure, which includes both a vinyl group and a hydroxyethyl group attached to the nitrogen atom of the acetamide. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-vinyl-N-(2-hydroxyethyl)- typically involves the reaction of vinyl acetamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-vinyl-N-(2-hydroxyethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-vinyl-N-(2-hydroxyethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted acetamides, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-vinyl-N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Acetamide, N-vinyl-N-(2-hydroxyethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The vinyl and hydroxyethyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: This compound lacks the vinyl group, making it less reactive in certain chemical reactions.
Acetamide, N-(2-hydroxyphenyl)-: The presence of a phenyl group instead of a vinyl group alters its chemical properties and applications.
Uniqueness
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is unique due to the presence of both vinyl and hydroxyethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality sets it apart from other similar compounds, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-ethenyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-3-7(4-5-8)6(2)9/h3,8H,1,4-5H2,2H3 |
InChI Key |
XOJSCDJQICOTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















